4,4',5,5'-Tetrahydroxy-[9,9'-bianthracene]-10,10'(9H,9'H)-dione
Overview
Description
1,8,1’,8’-Tetrahydroxybisanthrone is a chemical compound with the molecular formula C28H18O6 and a molecular weight of 450.44 g/mol . It is known for its dark red crystalline appearance and is primarily used in the characterization of dyestuffs by gas chromatography-mass spectrometry (GC-MS) . This compound is also referred to as an anthralin dimer .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8,1’,8’-Tetrahydroxybisanthrone can be synthesized through various chemical reactions involving anthraquinone derivatives. One common method involves the oxidative coupling of 1,8-dihydroxyanthraquinone under specific conditions . The reaction typically requires a strong oxidizing agent and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 1,8,1’,8’-tetrahydroxybisanthrone involves large-scale oxidative coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
1,8,1’,8’-Tetrahydroxybisanthrone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
1,8,1’,8’-Tetrahydroxybisanthrone has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the characterization of dyestuffs by GC-MS.
Biology: Investigated for its potential antioxidant properties and its role in cellular processes.
Medicine: Explored for its potential antitumor and anti-inflammatory effects.
Industry: Utilized as a red dye in the textile industry due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 1,8,1’,8’-tetrahydroxybisanthrone involves its interaction with cellular components. It is believed to exert its effects through the modulation of oxidative stress pathways and inhibition of specific enzymes involved in inflammation and tumor growth . The compound’s hydroxyl groups play a crucial role in its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
1,8-Dihydroxyanthraquinone: A precursor in the synthesis of 1,8,1’,8’-tetrahydroxybisanthrone.
Anthralin: A related compound with similar chemical structure and properties.
1,8,9-Trihydroxyanthraquinone: Another anthraquinone derivative with distinct reactivity.
Uniqueness
1,8,1’,8’-Tetrahydroxybisanthrone is unique due to its specific arrangement of hydroxyl groups and its ability to form stable dimers. This structural feature contributes to its distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
10-(4,5-dihydroxy-10-oxo-9H-anthracen-9-yl)-1,8-dihydroxy-10H-anthracen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18O6/c29-17-9-1-5-13-21(14-6-2-10-18(30)24(14)27(33)23(13)17)22-15-7-3-11-19(31)25(15)28(34)26-16(22)8-4-12-20(26)32/h1-12,21-22,29-32H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBBCQINQQBIOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC=C5)O)C(=O)C6=C4C=CC=C6O)C=CC=C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40185820 | |
Record name | 1,8,1',8'-Tetrahydroxybisanthrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40185820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31991-54-5 | |
Record name | 1,8,1',8'-Tetrahydroxybisanthrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031991545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,8,1',8'-Tetrahydroxybisanthrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40185820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIANTHRALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVN92VE7KD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the focus of the research paper "Experimental contribution to the dithranol-brown problem"?
A1: While the provided abstract does not detail the specific experiments conducted, the title "Experimental contribution to the dithranol-brown problem" [] suggests the research investigates the phenomenon of Dithranol turning brown. This color change is likely related to the compound's oxidation and potential degradation, which can impact its stability and efficacy.
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